3-CHLORO-4-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE
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Overview
Description
3-Chloro-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a chloro group, a methoxy group, and a sulfonamide group linked to a morpholine moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the sulfonamide intermediate.
Morpholine Substitution: The sulfonamide intermediate is reacted with 2-(morpholin-4-yl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and morpholine moieties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the morpholine moiety can enhance the compound’s binding affinity to target proteins. The chloro and methoxy groups can also influence the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide: Similar structure with a phenyl group instead of a methoxy group.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a thiadiazole ring instead of a benzene ring.
3-Chloro-4-methoxyacetophenone: Similar structure but lacks the sulfonamide and morpholine moieties.
Uniqueness
3-Chloro-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the morpholine moiety improves its binding affinity and solubility.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-19-13-3-2-11(10-12(13)14)21(17,18)15-4-5-16-6-8-20-9-7-16/h2-3,10,15H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOLAXPGTPGEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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